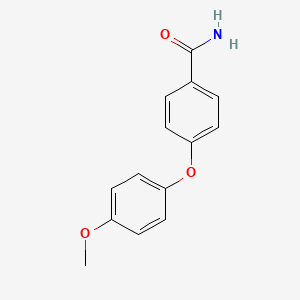![molecular formula C11H6ClNO2 B8636815 4-Chloro-3H-furo[3,4-c]quinolin-1-one](/img/structure/B8636815.png)
4-Chloro-3H-furo[3,4-c]quinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3H-furo[3,4-c]quinolin-1-one is a heterocyclic compound that features a fused furan and quinoline ring system with a chlorine atom at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3H-furo[3,4-c]quinolin-1-one typically involves the reaction of quinolin-6-ol with allyl bromides, followed by thermal rearrangement and acid-catalyzed cyclization. The sodium salt of quinolin-6-ol reacts with allyl bromides to form allyl aryl ethers, which are then subjected to thermal rearrangement under standard or microwave conditions. The resulting products undergo acid-catalyzed intramolecular cyclization to yield the desired furoquinoline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
4-Chloro-3H-furo[3,4-c]quinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring system.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted furoquinolines .
科学研究应用
4-Chloro-3H-furo[3,4-c]quinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimalarial, antitumor, and antimicrobial agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s biological activity is studied to understand its interactions with various biological targets.
作用机制
The mechanism of action of 4-Chloro-3H-furo[3,4-c]quinolin-1-one involves its interaction with specific molecular targets. For instance, in antimalarial research, the compound may inhibit key enzymes or pathways essential for the survival of the malaria parasite. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline ring system but differ in functional groups and substitution patterns.
2,3-Dihydro-furo[3,2-h]quinolines: These compounds have a similar fused ring system but differ in the position of the furan ring and other substituents.
Uniqueness
4-Chloro-3H-furo[3,4-c]quinolin-1-one is unique due to the specific positioning of the chlorine atom and the fused furan-quinoline ring system. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
属性
分子式 |
C11H6ClNO2 |
|---|---|
分子量 |
219.62 g/mol |
IUPAC 名称 |
4-chloro-3H-furo[3,4-c]quinolin-1-one |
InChI |
InChI=1S/C11H6ClNO2/c12-10-7-5-15-11(14)9(7)6-3-1-2-4-8(6)13-10/h1-4H,5H2 |
InChI 键 |
KLSBPONMUTUMBM-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C3=CC=CC=C3N=C2Cl)C(=O)O1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
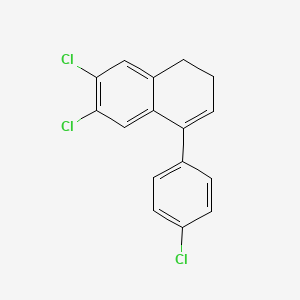
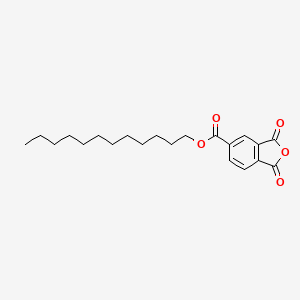

![4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine](/img/structure/B8636749.png)
![7-(3,4-dimethyl-benzoyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B8636750.png)
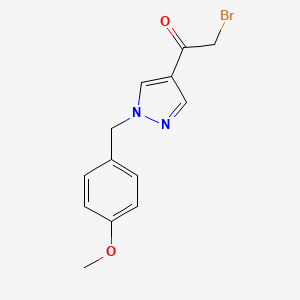
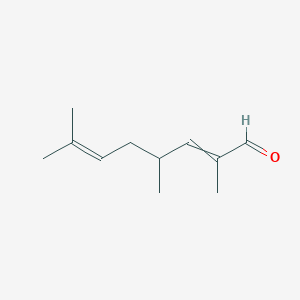
![Pyridin-3-yl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate](/img/structure/B8636771.png)
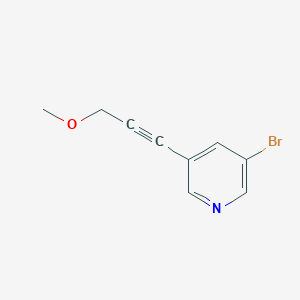
![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B8636786.png)
![4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B8636806.png)
methanone](/img/structure/B8636810.png)
